molecular formula C14H15NO B2453030 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 132906-51-5

6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2453030
CAS No.: 132906-51-5
M. Wt: 213.28
InChI Key: MFDAJCCYTKYPBV-UHFFFAOYSA-N
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Description

Product Overview 6-Ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS Number: 132906-51-5) is a high-purity carbazole derivative supplied as a solid for research applications . With a molecular formula of C 14 H 15 NO and a molecular weight of 213.28 g/mol, this compound is a valuable scaffold in medicinal chemistry and drug discovery . Research Applications and Value This tetrahydrocarbazole core structure is of significant interest in anticancer research. Carbazole derivatives are known for their ability to interact with DNA and inhibit key enzymes like topoisomerases, leading to the induction of apoptosis in cancer cells . The compound's structure, featuring an ethyl substituent, contributes to its lipophilicity and potential for interacting with biological targets . Beyond oncology, the carbazole framework is also investigated for its potential as a CRTH2 receptor antagonist, which plays a role in allergic inflammation pathways . The compound serves as a key synthetic intermediate for further chemical functionalization, enabling the exploration of structure-activity relationships[cite:2] . Handling and Safety For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling practices and to conduct a comprehensive risk assessment prior to use.

Properties

IUPAC Name

6-ethyl-2,3,4,9-tetrahydrocarbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-9-6-7-12-11(8-9)10-4-3-5-13(16)14(10)15-12/h6-8,15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDAJCCYTKYPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound belonging to the carbazole family, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

The chemical structure of this compound contributes significantly to its biological activity. The compound features a tetrahydrocarbazole backbone with an ethyl substituent at the sixth position. This specific substitution pattern enhances its lipophilicity and potential interactions with various biological targets.

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Anticancer Activity

  • Mechanism : The compound exhibits anticancer properties by intercalating into DNA and inhibiting topoisomerase enzymes, leading to apoptosis in cancer cells.
  • Case Study : In vitro studies have demonstrated that derivatives of tetrahydrocarbazole compounds can effectively reduce cell viability in various cancer cell lines, indicating their potential as chemotherapeutic agents.

2. Antimicrobial Activity

  • Mechanism : It disrupts microbial cell membranes and inhibits essential enzymes necessary for microbial survival.
  • Findings : Studies have shown that the compound possesses significant antibacterial and antifungal properties against a range of pathogens.

3. CRTH2 Receptor Antagonism

  • Mechanism : this compound acts as an antagonist to the CRTH2 receptor, which is involved in allergic responses and inflammation .
  • Application : This activity suggests its potential use in treating allergic conditions such as asthma and rhinitis.

The biological activities of this compound are attributed to its interaction with multiple molecular targets:

Activity Target/Pathway Effect
AnticancerDNA intercalation, topoisomerase inhibitionInduces apoptosis
AntimicrobialCell membrane disruptionInhibits microbial growth
CRTH2 AntagonismInhibition of Th2 cell activationReduces allergic inflammation

Pharmacological Studies

Recent pharmacological studies have highlighted the efficacy of this compound in various experimental models:

  • In Vitro Studies : The compound was tested against several cancer cell lines (e.g., HeLa and MCF7) showing IC50 values in the low micromolar range.
  • In Vivo Models : Animal studies demonstrated reduced tumor growth in xenograft models treated with the compound compared to controls.

Q & A

Q. What are the standard synthetic pathways for 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, and how can reaction conditions be optimized for higher yields?

The synthesis of carbazole derivatives typically involves multi-step reactions, such as cyclization of hydrazones with cyclohexanones under acidic conditions. For example, refluxing a hydrazone derivative with acetic acid and hydrochloric acid (1:4 ratio) at 398–403 K for 2 hours has been used to synthesize analogous carbazolones . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. Post-reaction purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) ensures purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the positions of substituents (e.g., ethyl and ketone groups). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while X-ray crystallography resolves the three-dimensional conformation, including dihedral angles between aromatic and saturated rings . For example, analogous carbazolones exhibit non-planar carbazole units with dihedral angles <2° between fused rings .

Q. What solubility properties are expected for this compound, and how do they influence experimental design?

Carbazolones with alkyl substituents (e.g., methyl or ethyl) are typically insoluble in water but soluble in polar organic solvents like ethanol, acetone, or dimethylformamide (DMF) . Solubility data for the ethyl derivative can be extrapolated from 6-methyl analogs, where solubility in ethanol is ~50 mg/mL at 298 K . This informs solvent selection for biological assays or crystallization studies.

Q. What preliminary biological screening strategies are recommended for this compound?

Initial screening should focus on receptor-binding assays (e.g., serotonin or dopamine receptors) due to carbazole’s structural similarity to bioactive indole alkaloids . Computational docking studies using software like AutoDock Vina can prioritize targets. In vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) assess safety profiles before advancing to in vivo models .

Advanced Research Questions

Q. How does the ethyl substituent influence the compound’s crystallographic packing and intermolecular interactions?

X-ray studies of related carbazolones reveal that alkyl groups (e.g., methyl or cyclohexyl) induce steric effects, altering crystal packing. For example, the 6-methyl derivative forms intermolecular C–H···π and N–H···S hydrogen bonds, creating R₂²(10) ring motifs . Ethyl groups may enhance hydrophobic interactions, potentially increasing melting points (e.g., 6-methyl analog: 468–470 K ). Synchrotron XRD is recommended for precise analysis .

Q. What computational methods are suitable for modeling the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces, guiding derivatization for enhanced bioactivity . Molecular dynamics simulations (e.g., GROMACS) model solvation effects and ligand-receptor binding kinetics .

Q. How stable is this compound under varying pH and thermal conditions, and what degradation pathways are observed?

Thermal gravimetric analysis (TGA) of 6-methyl carbazolone shows decomposition above 573 K . Hydrolytic stability can be tested via accelerated aging studies (pH 1–13, 310 K). Analogous compounds undergo keto-enol tautomerism in acidic media, forming hydrazones as degradation byproducts . HPLC-MS identifies degradation products .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Solutions include:

  • Prodrug design : Esterification of the ketone group to enhance membrane permeability .
  • Metabolite profiling : LC-MS/MS identifies active metabolites in plasma .
  • Formulation optimization : Nanoemulsions or liposomes improve solubility and targeting .

Methodological Considerations

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Systematic substitution at the ethyl or ketone positions is key. For example:

  • Replace ethyl with bulkier groups (e.g., cyclohexyl) to study steric effects on receptor binding .
  • Introduce electron-withdrawing groups (e.g., nitro) to modulate redox potential . Biological testing should include IC₅₀ determinations across multiple cell lines and selectivity assays .

Q. What advanced spectroscopic techniques address challenges in characterizing tautomeric forms?

Variable-temperature NMR (VT-NMR) detects keto-enol tautomerism by monitoring chemical shift changes (e.g., δ ~160 ppm for carbonyl in DMSO-d₆) . Infrared spectroscopy (FTIR) identifies enol C=O stretching (~1650 cm⁻¹) versus keto forms (~1700 cm⁻¹) .

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